8-fluoro-2H-chromene-3-sulfonyl chloride

Catalog No.
S15864659
CAS No.
M.F
C9H6ClFO3S
M. Wt
248.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-fluoro-2H-chromene-3-sulfonyl chloride

Product Name

8-fluoro-2H-chromene-3-sulfonyl chloride

IUPAC Name

8-fluoro-2H-chromene-3-sulfonyl chloride

Molecular Formula

C9H6ClFO3S

Molecular Weight

248.66 g/mol

InChI

InChI=1S/C9H6ClFO3S/c10-15(12,13)7-4-6-2-1-3-8(11)9(6)14-5-7/h1-4H,5H2

InChI Key

PLCMWMKZRKDVIP-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C(=CC=C2)F)S(=O)(=O)Cl

8-Fluoro-2H-chromene-3-sulfonyl chloride is a synthetic organic compound characterized by its unique structural features, including a chromene ring substituted with a fluorine atom and a sulfonyl chloride functional group. Its molecular formula is C9H6ClFO3SC_9H_6ClFO_3S, and it has a molecular weight of approximately 248.66 g/mol. This compound is notable for its reactivity, particularly due to the presence of the sulfonyl chloride group, which makes it a valuable intermediate in various

  • Nucleophilic Substitution Reactions: The sulfonyl chloride group can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
  • Electrophilic Aromatic Substitution: The fluorine atom on the chromene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to yield sulfinyl or sulfhydryl derivatives.

These reactions are facilitated by common reagents such as chlorosulfonic acid for sulfonylation and various nucleophiles for substitution reactions.

Compounds in the chromene family, including 8-fluoro-2H-chromene-3-sulfonyl chloride, have been studied for their potential biological activities. Research indicates that they may exhibit various pharmacological properties, including:

  • Anticancer Activity: Some derivatives have shown promise in targeting cancer cells.
  • Antimicrobial Properties: The compound may possess activity against certain bacterial strains.
  • Enzyme Inhibition: It can interact with specific enzymes, potentially modulating their activity.

The biological mechanisms are often linked to the compound's ability to form covalent bonds with biological molecules, thereby altering their function.

The synthesis of 8-fluoro-2H-chromene-3-sulfonyl chloride typically involves several steps:

  • Fluorination: Introduction of the fluorine atom into the chromene ring using electrophilic fluorination methods.
  • Sulfonylation: Reaction of the fluorinated chromene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group.

Industrial production may employ continuous flow reactors and automated systems to ensure high yields and purity levels while adhering to safety protocols.

8-Fluoro-2H-chromene-3-sulfonyl chloride has diverse applications across various fields:

  • Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds targeting diseases such as cancer and inflammation.
  • Organic Synthesis: Serves as a building block for complex organic molecules and natural product analogs.
  • Material Science: Investigated for its potential in developing novel materials with specific electronic or optical properties.

Research into the interaction of 8-fluoro-2H-chromene-3-sulfonyl chloride with biological targets is ongoing. Preliminary studies suggest that it may bind to specific enzymes or receptors involved in disease pathways. Techniques such as surface plasmon resonance and molecular docking simulations are commonly employed to assess binding affinities and elucidate mechanisms of action.

Several compounds share structural similarities with 8-fluoro-2H-chromene-3-sulfonyl chloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
6-Bromo-8-fluoro-2H-chromene-3-sulfonyl chlorideContains bromine instead of chlorineEnhanced reactivity due to bromine; potential different biological activities
8-Chloro-6-fluoro-2H-chromene-3-sulfonyl chlorideContains chlorine instead of fluorineMay exhibit distinct reactivity patterns compared to 8-fluoro variant
6-Bromo-2H-chromene-3-sulfonyl chlorideLacks fluorine substituentFocused on different biol

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Exact Mass

247.9710211 g/mol

Monoisotopic Mass

247.9710211 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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